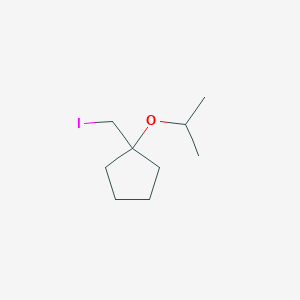
1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is a useful research compound. Its molecular formula is C9H17IO and its molecular weight is 268.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H17IO, with a molecular weight of approximately 292.15 g/mol. The presence of the iodomethyl group suggests potential for nucleophilic substitution reactions, making it a candidate for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may exert its effects through:
- Nucleophilic Substitution : The iodomethyl group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify biological molecules.
- Receptor Binding : It may bind to certain receptors or enzymes, modulating their activity and influencing cellular pathways.
Effects on Cell Cycle
In studies involving related compounds, significant findings include the induction of apoptosis and cell cycle arrest at the S phase in cancer cells . This suggests that this compound may similarly influence cell cycle dynamics, potentially leading to therapeutic applications in oncology.
Case Studies and Research Findings
While direct case studies specifically on this compound are scarce, research on structurally related compounds provides valuable insights:
- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structures can induce cell death in cancerous cells through mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways .
- Molecular Docking Studies : Computational studies suggest that such compounds may interact with key proteins involved in cancer progression, providing a pathway for drug development .
- Therapeutic Potential : Given the promising results from related compounds, further exploration into the biological activity of this compound could reveal its utility in treating various malignancies.
Propriétés
Formule moléculaire |
C9H17IO |
|---|---|
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
1-(iodomethyl)-1-propan-2-yloxycyclopentane |
InChI |
InChI=1S/C9H17IO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3 |
Clé InChI |
LHZUOECMGPFTET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1(CCCC1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















